Phenyl acetate (CAS: 122-79-2) is a versatile aromatic ester widely utilized in industrial synthesis and biochemical assays. As a colorless liquid with a boiling point of approximately 196 °C, it serves as a highly effective acyl donor and a critical structural precursor. In procurement contexts, phenyl acetate is prioritized not merely as a generic solvent, but as a specialized reagent for the Fries rearrangement to yield hydroxyacetophenones, a mild chemoselective N-acetylating agent for polyamines, and the definitive benchmark substrate for quantifying arylesterase activity in clinical diagnostics .
Substituting phenyl acetate with generic acetylating agents or alternative esters frequently results in process failures or compromised data. For industrial acylation, replacing phenyl acetate with a direct Friedel-Crafts reaction using phenol and acetic acid generates stoichiometric water, which severely deactivates Lewis acid catalysts and depresses yields [1]. In synthetic workflows, utilizing aggressive alternatives like acetic anhydride instead of phenyl acetate destroys chemoselectivity, leading to unmanageable di-acylation of polyamines. Furthermore, in biochemical assays, substituting phenyl acetate with the common chromogenic ester p-nitrophenyl acetate (PNPA) introduces massive false-positive pseudo-esterase background noise, as PNPA stably acetylates dozens of off-target lysine residues on serum proteins rather than undergoing true catalytic turnover [2].
In the industrial synthesis of 4-hydroxyacetophenone (a critical pharmaceutical intermediate), utilizing phenyl acetate for a Fries rearrangement significantly outperforms the direct Friedel-Crafts acylation of phenol. Phenyl acetate achieves up to 99% conversion with ~80.8% selectivity for the para-isomer. In contrast, direct acylation of phenol with acetic acid yields only 40-61% because the reaction generates water, which stoichiometrically deactivates the Lewis acid catalyst [1].
| Evidence Dimension | Yield of 4-hydroxyacetophenone (4-HAP) |
| Target Compound Data | Phenyl acetate (Fries rearrangement): ~80.8% yield |
| Comparator Or Baseline | Phenol + Acetic acid (Direct acylation): 40-61% yield |
| Quantified Difference | 20-40% absolute increase in yield |
| Conditions | Acid-catalyzed acylation (e.g., HF or AlCl3) |
Maximizes throughput and minimizes catalyst consumption in the multi-ton manufacturing of paracetamol precursors.
Phenyl acetate acts as a mild, highly selective acetylating agent for primary amines, particularly in unprotected diamino acids. When synthesizing E-N-acetyl-L-lysine, phenyl acetate exclusively acetylates the epsilon-amino group, achieving a 76% isolated yield without requiring complex copper chelation. Conversely, standard acylating agents like acetic anhydride indiscriminately attack both alpha and epsilon positions, resulting in complete conversion to di-substituted byproducts when used in excess[1].
| Evidence Dimension | Selectivity for mono-N-acylation (epsilon-amino group) |
| Target Compound Data | Phenyl acetate: Exclusive mono-acylation (76% isolated yield) |
| Comparator Or Baseline | Acetic anhydride: Complete conversion to di-substituted derivatives |
| Quantified Difference | Absolute chemoselectivity vs. non-selective di-acylation |
| Conditions | Aqueous alkaline conditions (pH 11), room temperature |
Eliminates the need for tedious protection/deprotection steps or heavy-metal chelators in polyamine and peptide modification workflows.
Phenyl acetate is the universally accepted benchmark substrate for measuring Paraoxonase-1 (PON1) arylesterase activity. While p-nitrophenyl acetate (PNPA) is frequently used as a generic esterase substrate, PNPA undergoes stable covalent acetylation with up to 59 lysine residues on human serum albumin, creating a false-positive pseudo-esterase background. Phenyl acetate avoids this extensive stable adduct formation, providing accurate, true catalytic turnover rates for PON1 without stoichiometric protein acetylation [1].
| Evidence Dimension | Enzymatic assay background (Pseudo-esterase activity) |
| Target Compound Data | Phenyl acetate: True catalytic turnover (standard for PON1) |
| Comparator Or Baseline | p-Nitrophenyl acetate (PNPA): Stable acetylation of 59 albumin lysines (false turnover) |
| Quantified Difference | Elimination of stoichiometric protein acetylation background |
| Conditions | Serum or albumin-containing in vitro enzymatic assays |
Ensures accurate quantification of PON1 activity in clinical and biochemical research by eliminating background noise from albumin.
Phenyl acetate is a highly efficient starting material for the synthesis of 4-hydroxyacetophenone via the Fries rearrangement. This intermediate is critical for the downstream production of paracetamol (acetaminophen) and various beta-blockers. Using phenyl acetate instead of direct phenol acylation prevents water-induced catalyst poisoning, ensuring high industrial yields [1].
In the synthesis of modified polyamines or specific amino acid derivatives like E-N-acetyl-lysine, phenyl acetate is utilized to selectively acetylate primary amines in the presence of secondary amines or unprotected alpha-amino groups. Its mild reactivity profile streamlines synthetic routes by bypassing multi-step orthogonal protection strategies [2].
Phenyl acetate is procured as the definitive reference substrate for arylesterase activity assays, specifically for evaluating Paraoxonase-1 (PON1) levels in serum. It provides reliable kinetic data without the confounding pseudo-esterase background acetylation associated with more reactive chromogenic esters like p-nitrophenyl acetate [3].
Irritant